7-hydroxy-4-phenyl-2-chromanone
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Overview
Description
7-Hydroxy-4-phenyl-2-chromanone is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chromanone core structure with a hydroxy group at the 7th position and a phenyl group at the 4th position. Chromanones are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxy-4-phenyl-2-chromanone can be synthesized through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-phenyl-2-chromanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
7-Hydroxy-4-phenyl-2-chromanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-2-chromanone involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases, which plays a role in regulating cellular processes such as aging and metabolism .
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar chromanone core structure but differ in the substitution pattern.
Isoflavones: Isoflavones have a similar structure but with the phenyl group at a different position.
Spirochromanones: These compounds have a spiro linkage at the chromanone core.
Uniqueness
7-Hydroxy-4-phenyl-2-chromanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
7-hydroxy-4-phenyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-8,13,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHAXRIFTRBSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-80-5 |
Source
|
Record name | MLS000738116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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